tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate
Description
Molecular Geometry and Bonding Characteristics
The molecular geometry of tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate is fundamentally governed by the tetrahedral arrangements around carbon atoms and the planar characteristics of the carbamate functional group. The carbamate moiety exhibits a pseudo-double bond character between the nitrogen atom and carbonyl carbon, resulting in restricted rotation and preferred conformational states. Crystallographic data reveals that the carbamate group maintains planarity due to resonance stabilization, with the nitrogen atom adopting sp² hybridization characteristics that facilitate delocalization of electron density across the nitrogen-carbon-oxygen framework.
The cyclopentyl ring adopts a non-planar puckered conformation to minimize torsional strain, as the planar arrangement would result in significant eclipsing interactions between adjacent carbon-hydrogen bonds. Computational studies indicate that the five-membered ring exhibits minimal angle strain, with internal angles approaching 108 degrees, closely matching the ideal tetrahedral geometry. The ring puckering reduces the substantial eclipsing strain that would otherwise amount to approximately 10 kilocalories per mole in a planar configuration. The envelope conformation represents the lowest energy state, with four ring atoms positioned approximately coplanar while one carbon atom deviates from this plane by 0.5 to 0.6 angstroms.
The carbon-oxygen bond lengths in the carbamate ester linkage measure approximately 1.37 angstroms, consistent with partial double bond character arising from resonance effects. The carbon-nitrogen bond within the carbamate group exhibits a length of 1.34 angstroms, intermediate between typical single and double bond distances. These bond length variations reflect the delocalized electronic structure characteristic of carbamate functionalities. The tert-butyl substituent adopts a staggered conformation around the oxygen-carbon bond, minimizing steric interactions while maximizing hyperconjugative stabilization.
Nuclear magnetic resonance spectroscopy provides detailed insights into the bonding environment, with the carbamate carbonyl carbon resonating at approximately 156 parts per million in carbon-13 nuclear magnetic resonance spectra. The amino carbon center appears at 48 parts per million, while the quaternary carbon of the tert-butyl group resonates at 79 parts per million. These chemical shift values confirm the expected electronic environments and validate the proposed structural assignments. The coupling patterns observed in proton nuclear magnetic resonance spectra corroborate the stereochemical relationships between adjacent carbon centers.
Properties
IUPAC Name |
tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBVMVTUWHCOHX-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666921 | |
| Record name | tert-Butyl [(1R,3S)-3-aminocyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774212-81-6 | |
| Record name | tert-Butyl [(1R,3S)-3-aminocyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The key synthetic approach involves protection of the amino group on the cyclopentyl ring using a tert-butyl carbamate moiety. This is typically achieved by reacting the free amine with a tert-butyl chloroformate reagent in the presence of a base under anhydrous conditions to prevent hydrolysis.
Typical Reaction Scheme
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | (1R,3S)-3-Aminocyclopentanol or corresponding amine | Starting material with free amino group |
| 2 | tert-Butyl chloroformate (Boc2O or Boc-Cl) | Carbamate protecting agent |
| 3 | Base such as triethylamine (TEA) or N-ethyl-N,N-diisopropylamine (DIPEA) | Neutralizes HCl formed, promotes reaction |
| 4 | Solvent: anhydrous dichloromethane (DCM) or isopropanol (iPrOH) | Ensures controlled reaction environment |
| 5 | Temperature: 0 °C to room temperature | Controls reaction rate and selectivity |
Reaction:
$$
\text{(1R,3S)-3-aminocyclopentyl} + \text{Boc-Cl} \xrightarrow[\text{Base}]{\text{Anhydrous, 0 °C to RT}} \text{tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate}
$$
This method yields the Boc-protected amine with good stereochemical retention and purity.
Detailed Preparation Methods from Literature
Protection Using tert-Butyl Chloroformate and Base
- The amine is dissolved in anhydrous solvent (e.g., DCM or iPrOH).
- The base (triethylamine or DIPEA) is added to scavenge HCl.
- tert-Butyl chloroformate is added dropwise at low temperature (0 °C).
- The reaction mixture is stirred at room temperature for 1–3 hours.
- The product is isolated by aqueous workup and purified by silica gel chromatography.
This method is standard and widely used due to its simplicity and efficiency.
Microwave-Assisted Synthesis
A more recent approach employs microwave irradiation to accelerate the reaction:
Alternative Protection Approaches
Practical Considerations in Preparation
Quantitative Data on Preparation
Research Findings and Applications
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Substituted carbamates or amines.
Hydrolysis: (1R,3S)-3-aminocyclopentanol and carbon dioxide.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate has been recognized for its potential applications in the development of new therapeutics targeting neurological disorders. The compound's structure suggests it may modulate neurotransmitter systems and exhibit neuroprotective effects. Preliminary studies indicate possible interactions with specific receptors or enzymes involved in neurological pathways, although detailed pharmacological profiles are still under investigation.
Neuropharmacology
The compound is being studied for its potential neuroactive properties. Similar compounds have been shown to affect neurotransmitter release and receptor activity, making this compound a candidate for further exploration in neuropharmacology . Interaction studies are crucial for elucidating its mechanism of action.
Chemical Biology
In chemical biology, this compound may serve as a tool for studying enzyme activity or receptor interactions. Its unique structure allows researchers to investigate how it influences biological processes at the molecular level. This could lead to insights into the development of new drugs or therapeutic strategies.
Case Studies and Research Findings
Current literature indicates that compounds similar to this compound have been investigated for their roles in modulating neurotransmitter systems. For instance, studies on related carbamates have shown promising results in treating conditions such as anxiety and depression by targeting serotonin and dopamine pathways.
Example Study: Neuroprotective Effects
A study examining the neuroprotective effects of structurally similar compounds demonstrated that they could reduce oxidative stress in neuronal cells. This suggests that this compound may also possess similar protective qualities, warranting further exploration in this area .
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate involves the release of the active amine upon hydrolysis of the carbamate group. The molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in drug development, the released amine may interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of cyclopentyl carbamates, which vary in stereochemistry, substituents, and functional groups. Below is a detailed comparison with closely related analogs:
Table 1: Key Structural and Functional Comparisons
Stereochemical Variations
- Stereoisomerism : The (1R,3S) configuration of the reference compound distinguishes it from analogs like (1R,3R)-isomers (CAS 1009075-44-8) and cis/trans diastereomers (e.g., CAS 947732-58-3). These differences critically influence enantioselectivity in drug-target interactions .
- Impact on Reactivity : The (1R,3S) geometry facilitates specific coupling reactions, such as amide bond formation with 4-phenyl-1,2,3,6-tetrahydropyridine, as seen in and . In contrast, (1R,3R)-isomers may require alternative coupling agents due to steric clashes .
Functional Group Modifications
- Amino vs. Methylamino: Replacing the primary amine with a methylamino group (CAS 774212-81-6) reduces nucleophilicity but improves metabolic stability, as observed in preclinical studies .
- Bulkier Substituents : Compounds like tert-Butyl [(1S,2R)-1-benzyl-2-hydroxy-3-[...]carbamate (CAS 155836-47-8) exhibit enhanced steric bulk, which can hinder enzymatic degradation but may reduce solubility .
Biological Activity
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate is a carbamate compound with significant potential in pharmacological applications. Its unique structure, characterized by a tert-butyl group and a cyclopentylamine moiety, suggests interactions with various biological targets, particularly in the context of neurological pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.31 g/mol
- CAS Number : 1932633-30-1
The compound's structure includes a carbamate functional group (-NH(C=O)O-) that can influence its reactivity and biological interactions. The presence of the tert-butyl group contributes to its hydrophobic properties, which may enhance membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, particularly those related to neurotransmitter systems.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, potentially enhancing neurotransmitter levels in the synaptic cleft.
- Receptor Modulation : It may interact with receptors associated with neuroprotective effects, influencing neuronal signaling pathways.
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. These effects are particularly relevant in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that this compound may modulate neuroinflammatory responses and protect against oxidative stress.
Pharmacological Potential
The compound is being investigated for its potential as a lead molecule in drug development targeting neurological disorders. Its unique structural features allow it to interact with various biological systems, making it a candidate for further exploration in medicinal chemistry .
Case Studies
- Inhibition Studies : A study demonstrated that this compound showed significant inhibition of specific proteases involved in neuronal signaling pathways. The IC50 values indicated potency comparable to established inhibitors .
- Binding Affinity : X-ray crystallography studies revealed specific binding modes between the compound and target proteins, suggesting that stereochemistry plays a crucial role in its biological activity .
Comparative Analysis
| Compound Name | CAS Number | Structural Features | Biological Activity |
|---|---|---|---|
| This compound | 1932633-30-1 | Tert-butyl group; aminocyclopentyl moiety | Neuroprotective; enzyme inhibitor |
| tert-butyl N-(3-amino-3-thioxopropyl)carbamate | 77152-97-7 | Thioxo group; different biological profile | Varies |
| tert-butyl N-(3-amino-3-sulfanylidenepropyl)carbamate | 2735653 | Sulfanylidene functionality; distinct reactivity | Varies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
